

# Quantitative Analysis of Ceritinib in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ceritinib D7 |           |
| Cat. No.:            | B1472091     | Get Quote |

**Application Note** 

AN-0028

#### **Abstract**

This application note provides a detailed protocol for the quantitative analysis of Ceritinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Ceritinib-D7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

#### Introduction

Ceritinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[4][5] Accurate and reliable quantification of Ceritinib in biological matrices is crucial for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. This document details a robust LC-MS/MS method for the determination of Ceritinib in human plasma, utilizing Ceritinib-D7 as an internal standard to correct for matrix effects and variations in sample processing.

## **Principle**



The method is based on the principle of stable isotope dilution analysis. A known amount of Ceritinib-D7, which is chemically identical to Ceritinib but has a higher mass, is added to the plasma samples. Following sample extraction, the analyte and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The ratio of the peak area of Ceritinib to that of Ceritinib-D7 is used to calculate the concentration of Ceritinib in the sample, thereby minimizing analytical variability.

# **Materials and Reagents**

- Analytes: Ceritinib, Ceritinib-D7 (or [13C6]-Ceritinib as a suitable alternative)[6][7]
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade),
   Water (LC-MS grade)
- Chemicals: Sodium chloride
- Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

# Experimental Protocols Stock and Working Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ceritinib and Ceritinib-D7 in methanol.
- Working Standard Solutions: Serially dilute the Ceritinib stock solution with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the Ceritinib-D7 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

### **Sample Preparation**

A protein precipitation followed by salting-out assisted liquid-liquid extraction (SALLE) is a robust method for sample clean-up.[1]

• Pipette 100 μL of human plasma into a microcentrifuge tube.



- Add 10 μL of the internal standard working solution (Ceritinib-D7).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Add a saturated solution of sodium chloride.
- Centrifuge the samples at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

#### **Liquid Chromatography Conditions**

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: Ascentis Express® C18 column (50 mm × 2.1 mm, 2.7 μm) or equivalent.[1]
- Mobile Phase A: 0.1% Formic acid in water.[1]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
- Flow Rate: 0.800 mL/min.[1]
- Gradient: A suitable gradient to ensure separation from endogenous plasma components.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Run Time: Approximately 3.6 minutes.[1]

# **Mass Spectrometry Conditions**

Mass Spectrometer: A triple quadrupole mass spectrometer.



- Ionization Source: Electrospray ionization (ESI) in positive mode.[1]
- Multiple Reaction Monitoring (MRM) Transitions:
  - Ceritinib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized based on the instrument).
  - Ceritinib-D7: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized based on the instrument).
- Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

# **Quantitative Data**

The following tables summarize the validation parameters for a typical quantitative method for Ceritinib in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter                            | Value                                 |  |
|--------------------------------------|---------------------------------------|--|
| Calibration Model                    | Linear regression with 1/x² weighting |  |
| Linearity Range                      | 1.00 - 1000 ng/mL                     |  |
| Correlation Coefficient (r²)         | > 0.99                                |  |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1]                         |  |

Table 2: Precision and Accuracy



| QC Level | Concentration (ng/mL) | Intra-day<br>Precision<br>(%CV) | Inter-day<br>Precision<br>(%CV) | Accuracy<br>(%Bias) |
|----------|-----------------------|---------------------------------|---------------------------------|---------------------|
| LLOQ     | 1.00                  | < 15                            | < 15                            | ± 20                |
| Low QC   | 3.00                  | < 15                            | < 15                            | ± 15                |
| Mid QC   | 50.0                  | < 15                            | < 15                            | ± 15                |
| High QC  | 800                   | < 15                            | < 15                            | ± 15                |

Acceptance criteria as per FDA and EMA guidelines.

Table 3: Recovery and Matrix Effect

| Parameter                    | Ceritinib  | Ceritinib-D7 |
|------------------------------|------------|--------------|
| Mean Extraction Recovery (%) | ~70%       | ~70%         |
| Matrix Factor                | Close to 1 | Close to 1   |

# **Visualization**

Ceritinib Mechanism of Action: ALK Signaling Pathway Inhibition





Click to download full resolution via product page

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

# **Experimental Workflow for Ceritinib Quantification**





Click to download full resolution via product page

Caption: Workflow for the quantitative analysis of Ceritinib in human plasma.

#### **Discussion**

The described LC-MS/MS method for the quantification of Ceritinib in human plasma is sensitive, specific, and robust. The use of a deuterated internal standard, Ceritinib-D7, is critical for achieving high accuracy and precision by compensating for potential variability during sample preparation and analysis. The method has a wide linear range, making it suitable for analyzing clinical samples from pharmacokinetic studies where concentrations can vary significantly. The short run time allows for high-throughput analysis, which is advantageous in clinical trial settings.

### Conclusion



This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of Ceritinib in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for reliable and accurate measurement of Ceritinib concentrations in a clinical or research setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Ceritinib in Adult Patients With Tumors Characterized by Genetic Abnormalities in Anaplastic Lymphoma Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-fast quantitative mass spectrometry based method for ceritinib analysis in human plasma and its application for clinical use - OAK Open Access Archive [oak.novartis.com]
- To cite this document: BenchChem. [Quantitative Analysis of Ceritinib in Human Plasma Using a Deuterated Internal Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1472091#quantitative-analysis-of-ceritinib-using-ceritinib-d7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com